![molecular formula C7H5N3S B13115320 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine CAS No. 516500-08-6](/img/structure/B13115320.png)
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is a heterocyclic compound that features a unique fusion of azetidine, thiazole, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-D]pyrimidine-2(3H)-thione. This intermediate is then alkylated at the sulfur atom with various alkyl halides in the presence of triethylamine in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the halogenated positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions typically result in the formation of various alkylated derivatives .
Scientific Research Applications
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral drugs.
Medicine: Its potential anticancer properties are being explored, particularly in the context of targeted cancer therapies.
Mechanism of Action
The mechanism of action of 2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The compound’s anticancer effects are believed to result from the induction of apoptosis in cancer cells through the activation of caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-D]pyrimidine: Shares the thiazole and pyrimidine rings but lacks the azetidine ring.
Thiazolo[3,2-A]pyrimidine: Another fused heterocyclic compound with a different ring fusion pattern.
Pyrano[2,3-D]thiazole: Contains a pyran ring fused to a thiazole ring.
Uniqueness
2H-Azeto[1,2-A]thiazolo[4,5-D]pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolo-pyrimidine derivatives and contributes to its diverse range of activities .
Properties
CAS No. |
516500-08-6 |
|---|---|
Molecular Formula |
C7H5N3S |
Molecular Weight |
163.20 g/mol |
IUPAC Name |
9-thia-2,6,11-triazatricyclo[6.3.0.03,6]undeca-1(11),2,4,7-tetraene |
InChI |
InChI=1S/C7H5N3S/c1-2-10-3-5-7(8-4-11-5)9-6(1)10/h1-3H,4H2 |
InChI Key |
GZAIBIBYKUECSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CN3C=CC3=N2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethylpyrido[3,4-B]pyrazin-2(1H)-one](/img/structure/B13115251.png)




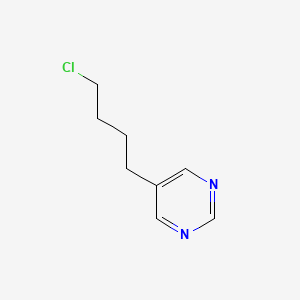

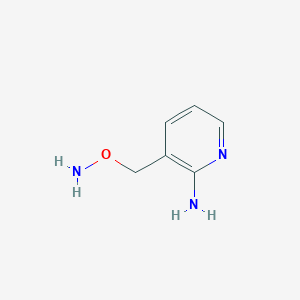
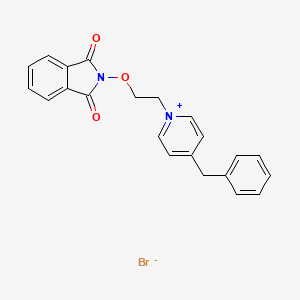
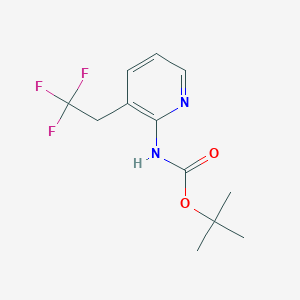
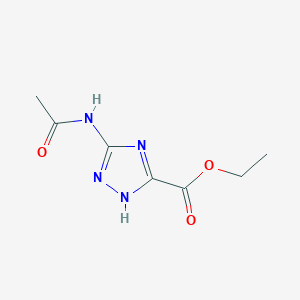

![tert-butylN-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalicacid](/img/structure/B13115321.png)
